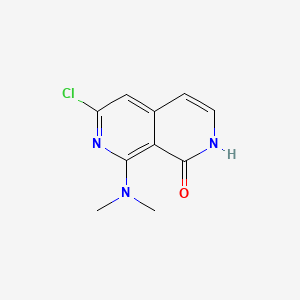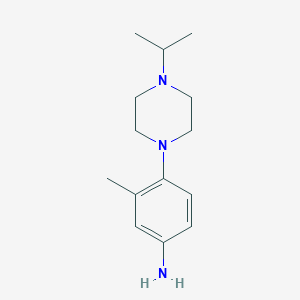
3-Methyl-4-(4-propan-2-ylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(4-propan-2-ylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C14H23N3 It is a derivative of aniline, featuring a piperazine ring substituted with a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-propan-2-ylpiperazin-1-yl)aniline typically involves the reaction of 3-methylaniline with 1-(propan-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(4-propan-2-ylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under conditions like acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-(4-propan-2-ylpiperazin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(4-propan-2-ylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: A structurally similar compound with a methyl group on the piperazine ring.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another related compound with an imidazole ring and a trifluoromethyl group.
Uniqueness
3-Methyl-4-(4-propan-2-ylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-methyl-4-(4-propan-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C14H23N3/c1-11(2)16-6-8-17(9-7-16)14-5-4-13(15)10-12(14)3/h4-5,10-11H,6-9,15H2,1-3H3 |
Clave InChI |
FIQQRBYHLJVKKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


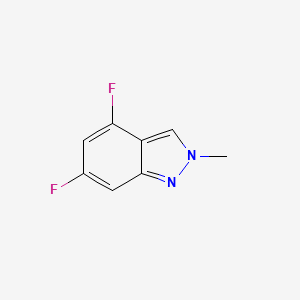
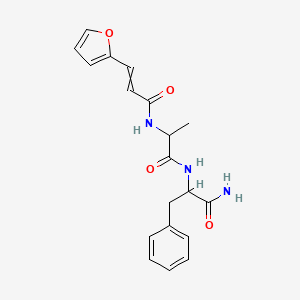
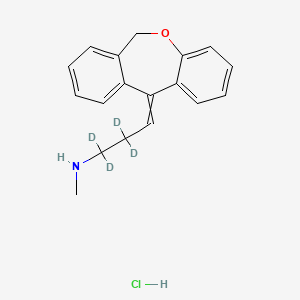
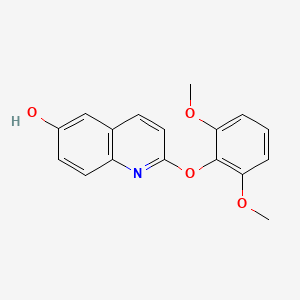
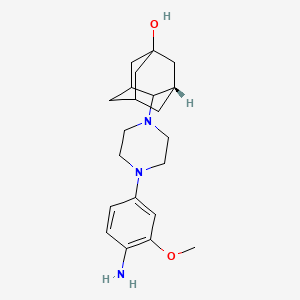

![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
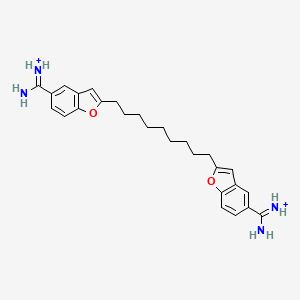
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)

![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
